N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide
Description
N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring:
- Isoxazole-5-carboxamide core: A five-membered aromatic ring with two oxygen atoms and a carboxamide group at position 3.
- Thiomorpholinoethyl side chain: A sulfur-containing morpholine derivative (thiomorpholine) linked via an ethyl group.
- Furan-3-yl substituent: A furan ring attached at position 3 of the thiomorpholinoethyl group.
Its synthesis likely involves multi-step coupling and cyclization reactions, as seen in analogs (e.g., amide coupling in , oxime formation in ) .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(13-1-3-16-20-13)15-9-12(11-2-6-19-10-11)17-4-7-21-8-5-17/h1-3,6,10,12H,4-5,7-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRYRCCGTPOFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=NO2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate alkyl halides.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under basic conditions.
Coupling Reactions: The final coupling of the furan, thiomorpholine, and isoxazole intermediates can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Furanones.
Reduction: Isoxazolines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide has been investigated for its potential therapeutic applications, particularly as an anticancer agent. The isoxazole ring structure is known for its biological activity, making derivatives of this compound candidates for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoxazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain isoxazole derivatives exhibited IC50 values as low as 0.7 µM against hepatocellular carcinoma cells, suggesting strong anticancer activity .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.5 |
| Compound B | SNU475 | 2.3 |
| This compound | TBD |
Biological Studies
The compound's structural features allow it to interact with biological targets effectively. Studies have focused on its role in enzyme inhibition and receptor binding.
Enzyme Inhibition
Research has demonstrated that similar isoxazole compounds can act as selective inhibitors for cyclooxygenases (COX), which are critical in inflammatory processes. In vitro assays have shown that these compounds can inhibit COX-1 and COX-2 enzymes, with some derivatives exhibiting selective inhibition profiles .
Table 2: COX Inhibition Activity of Isoxazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound C | 75 | 90 |
| This compound | TBD |
Material Science
Beyond medicinal applications, this compound may have utility in material science due to its unique chemical properties.
Development of New Materials
The compound's heterocyclic structure allows for the exploration of new materials with specific electronic or optical properties. Research into similar compounds has indicated potential uses in developing advanced materials for electronics and photonics .
Case Studies and Research Findings
Several studies have documented the synthesis and application of isoxazole derivatives in various fields:
- Synthesis and Anticancer Evaluation : A study synthesized novel indole-isoxazole hybrids and evaluated their anticancer activities, revealing significant antiproliferative effects on liver cancer cell lines .
- Anti-inflammatory Properties : Another research effort focused on synthesizing a diverse array of isoxazole derivatives, assessing their anti-inflammatory effects through COX inhibition assays .
- Material Applications : Investigations into the electronic properties of isoxazole-containing materials suggest potential applications in organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to structurally related isoxazole carboxamides (Table 1):
Key Observations :
- Heterocyclic Diversity: The target compound’s furan-3-yl and thiomorpholinoethyl groups distinguish it from analogs with benzofuran (compound 16), thiophene (compound 45p), or thiazole () substituents. Thiomorpholine’s sulfur atom may enhance lipophilicity compared to morpholine derivatives .
Physicochemical Properties
- Solubility : Acetylated glucosyl groups (compound 16) enhance water solubility, whereas thiomorpholine and furan may increase lipophilicity, affecting membrane permeability .
- Crystallinity : Analogs like compound 15 () form white crystals, while others (e.g., compound 16) are oils, suggesting the target compound’s physical state depends on substituent polarity .
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an isoxazole ring with a furan moiety and a thiomorpholine side chain. Its molecular formula is with a molecular weight of approximately 252.29 g/mol. The following table summarizes key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃S |
| Molecular Weight | 252.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Purity | > 95% |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with thiomorpholine and isoxazole precursors. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating the activity of related isoxazole derivatives showed IC50 values ranging from 86 to 755 μM against HL-60 human leukemia cells, suggesting that structural modifications can lead to enhanced biological efficacy . Specifically, compounds with furan substitutions demonstrated increased apoptosis induction through modulation of Bcl-2 and p21^WAF-1 expression levels.
Antimicrobial Properties
Isoxazole derivatives have also been investigated for their antimicrobial activities. A related compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating that the incorporation of furan and thiomorpholine groups may enhance antibacterial efficacy . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising AChE inhibitory activity, with selectivity towards resistant strains of Anopheles gambiae, making them potential candidates for further development as insecticides .
Case Studies
-
Cytotoxicity in Cancer Cells :
- Objective : To evaluate the cytotoxic effects on HL-60 cells.
- Method : MTT assay was used to determine cell viability.
- Findings : The compound induced significant cell death at concentrations above 100 μM, correlating with increased levels of apoptotic markers.
-
Antimicrobial Efficacy :
- Objective : To assess antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Findings : The compound showed inhibition zones greater than 15 mm, indicating strong antibacterial activity.
-
AChE Inhibition :
- Objective : To investigate AChE inhibitory potential.
- Method : Enzyme activity assays were conducted using purified AChE.
- Findings : The compound exhibited IC50 values significantly lower than standard inhibitors, suggesting strong potential for treating neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-5-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with the coupling of isoxazole-5-carboxylic acid derivatives (e.g., 3-(substituted)isoxazole-5-carboxylic acid) with amines (e.g., 2-(furan-3-yl)-2-thiomorpholinoethylamine) using carbodiimide-based coupling agents (EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Optimize reaction conditions (e.g., 0–5°C for 2 h, followed by room temperature for 12–24 h) to minimize side products. Use TLC or HPLC to monitor progress .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC. Yields typically range from 20–50%, depending on steric hindrance and solvent choice .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- 1H/13C NMR : Identify furan (δ 6.3–7.5 ppm), thiomorpholine (δ 2.8–3.5 ppm), and isoxazole (δ 6.5–8.0 ppm) protons. Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR Spectroscopy : Detect amide C=O stretching (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1010 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Data :
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water. Use DMSO for biological assays but avoid prolonged storage in aqueous buffers (risk of hydrolysis) .
- Stability : Store at –20°C under inert gas (N2/Ar). Degradation occurs at >40°C or in acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be resolved?
- Methodology :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity). Replicate experiments ≥3 times .
- Validate Purity : Confirm compound purity (>95%) via HPLC. Impurities (e.g., unreacted thiomorpholine) may skew results .
- Dose-Response Analysis : Perform 10-point dilution curves (0.1–100 µM) to calculate accurate IC50 values .
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize hydrogen bonding with the isoxazole carboxamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on bioactivity using MOE or Schrödinger .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
- Solutions :
- Reaction Monitoring : Use LC-MS to detect intermediates/byproducts in real-time. Adjust stoichiometry (e.g., 1.2 eq. of coupling agent) to favor the desired product .
- Temperature Control : Maintain <10°C during coupling to suppress thiomorpholine ring-opening side reactions .
- Advanced Purification : Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers if asymmetric synthesis is incomplete .
Key Methodological Notes
- Synthetic Challenges : Steric hindrance at the thiomorpholinoethyl group may reduce coupling efficiency. Use microwave-assisted synthesis (50–80°C, 30 min) to enhance yields .
- Biological Testing : Pre-screen against >60 cancer cell lines (NCI-60 panel) to identify selectivity hotspots .
- Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
